Minnelide sodium

Description

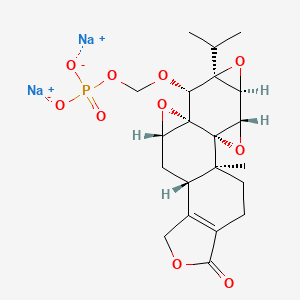

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H25Na2O10P |

|---|---|

Molecular Weight |

514.4 g/mol |

IUPAC Name |

disodium;[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl phosphate |

InChI |

InChI=1S/C21H27O10P.2Na/c1-9(2)19-14(30-19)15-21(31-15)18(3)5-4-10-11(7-26-16(10)22)12(18)6-13-20(21,29-13)17(19)27-8-28-32(23,24)25;;/h9,12-15,17H,4-8H2,1-3H3,(H2,23,24,25);;/q;2*+1/p-2/t12-,13-,14-,15-,17+,18-,19-,20+,21+;;/m0../s1 |

InChI Key |

ZHBJMVNZRZUQEP-KIKMAQITSA-L |

Isomeric SMILES |

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OCOP(=O)([O-])[O-])O7)COC6=O)C.[Na+].[Na+] |

Canonical SMILES |

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)([O-])[O-])O7)COC6=O)C.[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Chemistry and Structural Modification of Minnelide Sodium

Advanced Synthetic Pathways for Minnelide Sodium

The synthesis of this compound is a testament to the ingenuity of medicinal chemists in transforming a potent but poorly soluble natural product into a viable clinical candidate. The synthetic approaches can be broadly categorized into the total synthesis of its core structure and the more common semi-synthesis from its natural precursor.

Total Synthesis Strategies and Methodological Innovations

While this compound itself is a semi-synthetic derivative, the total synthesis of its parent compound, triptolide (B1683669), has been a significant endeavor in organic chemistry. The complex, stereochemically rich structure of triptolide, featuring a diterpenoid triepoxide core, has made it a challenging target. Various research groups have developed innovative strategies to construct its intricate polycyclic framework.

Key methodological innovations in the total synthesis of the triptolide core include:

Diels-Alder Reactions: Early approaches often utilized Diels-Alder reactions to construct the foundational ring systems of the molecule.

Radical Cyclizations: More contemporary methods have employed radical cyclization strategies to form key carbon-carbon bonds with high stereocontrol.

Catalytic Asymmetric Synthesis: To ensure the correct stereochemistry of the final product, catalytic asymmetric methods have been instrumental in setting the multiple chiral centers of the triptolide skeleton.

These total synthesis endeavors, while not the primary route for producing this compound for clinical use, have been crucial in providing access to analogues and a deeper understanding of the structure-activity relationships of this class of compounds.

Derivatization from Precursor Compounds (e.g., Triptolide)

The most direct and widely used method for preparing this compound is through the chemical modification of its naturally occurring precursor, triptolide. nih.gov Triptolide is isolated from the traditional Chinese medicinal plant, Tripterygium wilfordii. The poor water solubility of triptolide, however, has limited its clinical development. nih.gov Minnelide was specifically designed as a water-soluble prodrug of triptolide to overcome this limitation. nih.gov

The synthesis of this compound from triptolide involves a multi-step process:

Reaction with Acetic Acid and Acetic Anhydride (B1165640): Triptolide is first reacted with acetic acid and acetic anhydride in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). This initial step modifies the C-14 hydroxyl group of triptolide. nih.gov

Introduction of the Phosphate (B84403) Group: The intermediate from the first step is then reacted with a protected phosphate-containing reagent, such as dibenzyl phosphate, in the presence of a coupling agent. nih.gov

Deprotection and Salt Formation: The protecting groups on the phosphate moiety are subsequently removed, typically through hydrogenation, to yield the phosphonic acid. Finally, treatment with a sodium base, such as sodium carbonate, affords the disodium (B8443419) salt, this compound. nih.gov

This semi-synthetic approach is more efficient for large-scale production compared to a total synthesis, making it the preferred route for obtaining this compound for preclinical and clinical investigations.

| Step | Reagents and Conditions | Purpose |

| 1 | Acetic acid, Acetic anhydride, DMSO | Modification of the C-14 hydroxyl group |

| 2 | Dibenzyl phosphate, Coupling agent | Introduction of a protected phosphate group |

| 3 | H₂, Pd/C; then Sodium carbonate | Deprotection and formation of the disodium salt |

Stereochemical Considerations in Synthesis

The biological activity of triptolide and its derivatives, including this compound, is highly dependent on their three-dimensional structure. The triptolide molecule possesses multiple stereocenters, and maintaining the correct stereochemistry during synthesis is paramount.

In the context of the total synthesis of the triptolide core, significant attention is paid to stereocontrolled reactions that establish the relative and absolute stereochemistry of the chiral centers. Enantioselective synthesis strategies are employed to produce a single enantiomer, as different enantiomers can have vastly different biological activities.

For the semi-synthesis of this compound from triptolide, the stereochemistry of the core molecule is already established by nature. The subsequent chemical transformations are designed to be stereospecific, meaning they proceed without altering the existing stereocenters of the triptolide backbone. This ensures that this compound retains the essential stereochemical features of the parent compound that are responsible for its potent biological effects.

Development of this compound Analogues and Derivatives

The development of this compound has opened the door for the creation of other analogues and derivatives with potentially improved pharmacological profiles. The primary goals of these modifications are often to enhance efficacy, reduce toxicity, and further improve drug-like properties.

Design Principles for Modulating Pharmacological Profiles

The design of this compound as a prodrug is a prime example of a strategy to improve the therapeutic index of a potent compound. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. In the case of Minnelide, the addition of the phosphate group renders the molecule water-soluble and inactive. Once in the body, enzymes called phosphatases cleave the phosphate group, releasing the active drug, triptolide. nih.gov

Beyond the prodrug approach for solubility, other design principles for modulating the pharmacological profiles of triptolide derivatives include:

Alterations to the Epoxide Groups: The three epoxide rings on the triptolide core are crucial for its biological activity. Modifications to these rings can significantly impact potency and toxicity.

Changes to the Lactone Ring: The D-ring lactone is also considered important for activity. Analogues with modified lactone rings have been synthesized to explore the structure-activity relationships. researchgate.net

Modifications at Other Positions: Changes at various other positions on the triptolide skeleton have been explored to fine-tune the compound's properties. bohrium.com

The overarching goal of these medicinal chemistry efforts is to dissociate the potent therapeutic effects of triptolide from its inherent toxicity, thereby creating safer and more effective drugs. researchgate.net

Chemical Modifications for Solubility Enhancement

The primary motivation for the synthesis of this compound was to overcome the poor water solubility of triptolide. nih.gov The introduction of the ionizable phosphate group dramatically increases the aqueous solubility of the compound, making it suitable for formulation and administration.

Other chemical modifications aimed at enhancing the solubility of triptolide derivatives have also been investigated. These often involve the introduction of polar or ionizable functional groups at various positions on the molecule. The success of Minnelide has spurred the development of other water-soluble prodrugs of triptolide, each with potentially different release kinetics and pharmacological properties. nih.gov

| Compound | Modification Strategy | Desired Outcome |

| This compound | Addition of a phosphate group at C-14 | Increased water solubility, prodrug formation |

| Other Prodrugs | Introduction of other polar moieties (e.g., amino acids, sugars) | Improved solubility and potentially altered biodistribution |

Exploration of Novel Scaffolds Based on this compound Core

The development of this compound was a significant step in overcoming the therapeutic limitations of its parent compound, triptolide, namely its poor water solubility and significant toxicity. medkoo.com This effort is part of a broader exploration of novel chemical scaffolds based on the core structure of triptolide to create analogs with improved efficacy and safety profiles. nih.gov The primary goals of these structural modifications are to enhance water solubility, reduce systemic toxicity, and improve the therapeutic index.

Researchers have synthesized a variety of triptolide analogs by modifying different functional groups on the core diterpenoid triepoxide structure. These modifications often target the C14 hydroxyl group, which is crucial for its biological activity but also a key site for creating prodrugs like Minnelide. The exploration into new scaffolds is driven by the need to separate the potent anti-inflammatory, immunosuppressive, and anti-cancer properties of the molecule from its adverse effects. medkoo.comnih.gov

One area of exploration involves creating water-soluble analogs to facilitate clinical administration. For instance, the development of compounds like PG490-88, a water-soluble succinate (B1194679) salt analog of triptolide, demonstrated a path toward analogs with improved pharmacological properties. pancreasfoundation.org Another example is (5R)-5-hydroxytriptolide (LLDT-8), an analog that has shown a favorable safety profile while maintaining the immunosuppressive activities of the parent compound. pancreasfoundation.org These examples highlight a strategy of introducing hydrophilic moieties to the triptolide scaffold.

A novel set of triptolide analogs has been developed that exhibit increased potency in inhibiting nuclear factor-kappa B (NF-κB), a key pathway in inflammation and cancer, while demonstrating decreased toxicity compared to triptolide. nih.gov These analogs represent a successful uncoupling of the desired therapeutic effects from the compound's inherent toxicity. Preliminary studies with these novel scaffolds have shown potent anti-inflammatory activity in animal models and a reduction in tumor weight in xenograft models. nih.gov The research into these new chemical entities underscores the potential of the triptolide core as a versatile scaffold for developing next-generation therapeutics.

| Compound/Analog | Key Structural Modification | Primary Goal of Modification | Reported Improvement |

|---|---|---|---|

| This compound | Addition of a phosphonooxymethyl group at C14 | Improve water solubility and create a prodrug | Highly water-soluble prodrug of triptolide medkoo.comnih.gov |

| PG490-88 | Creation of a succinate salt | Improve water solubility | Water-soluble with potent biological activity pancreasfoundation.org |

| (5R)-5-hydroxytriptolide (LLDT-8) | Hydroxylation at the C5 position | Reduce toxicity while maintaining efficacy | Favorable safety profile with retained immunosuppressive activity pancreasfoundation.org |

| Novel NF-κB Inhibitors | Undisclosed structural modifications | Increase NF-κB inhibition and decrease toxicity | Superior efficacy and safety profile compared to triptolide nih.gov |

Purification and Characterization Methodologies for Synthetic Products

The purification and rigorous characterization of this compound and related synthetic analogs are critical to ensure their quality, purity, and structural integrity for preclinical and clinical evaluation. The synthesis of Minnelide results in the compound as a white, hygroscopic powder. nih.gov A multi-step approach involving various analytical techniques is employed to purify the final product and confirm its chemical identity.

Purification of triptolide derivatives often involves chromatographic techniques. Methods such as medium-pressure and high-performance liquid chromatography (HPLC) are utilized to separate the desired compound from reaction intermediates, byproducts, and other impurities. For Minnelide, the purity of the final product is quantitatively assessed by HPLC, with studies reporting a purity of greater than 95%. nih.gov

Following purification, comprehensive characterization is performed to confirm the structure and identity of the synthetic product. A combination of spectroscopic methods is typically employed.

High-Performance Liquid Chromatography (HPLC): As mentioned, HPLC is a primary tool for assessing the purity of the final compound. It separates components of a mixture, allowing for the quantification of the desired product relative to any impurities. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique used to elucidate the detailed molecular structure of a compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide information about the chemical environment of atoms within the molecule, allowing for the verification of the triptolide scaffold and the successful addition of the phosphonooxymethyl prodrug moiety.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, further confirming its identity. High-resolution mass spectrometry (HR-MS) can provide the exact molecular formula. For triptolide and its derivatives, mass spectrometry helps to verify the elemental composition and confirm that the correct molecule has been synthesized. nih.gov

The combination of these methodologies ensures that the synthesized this compound is of high purity and possesses the correct chemical structure before its use in further studies.

| Methodology | Purpose | Specific Application for Minnelide/Analogs |

|---|---|---|

| Medium-Pressure Liquid Chromatography | Initial purification of crude product | Separation of target compounds from reaction mixtures nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Final purification and purity assessment | Used to achieve and confirm >95% purity for Minnelide nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Confirms the chemical structure of the triptolide core and modifications nih.gov |

| Mass Spectrometry (MS) | Molecular weight and formula determination | Verifies the molecular weight and confirms the identity of synthesized compounds nih.gov |

Molecular and Cellular Mechanisms of Action of Minnelide Sodium

Primary Molecular Target Identification and Validation

The anticancer activity of Minnelide is rooted in its ability to modulate a distinct set of molecular targets crucial for tumor cell homeostasis.

Heat Shock Protein 70 (HSP70) Inhibition Modalities

A primary consequence of Minnelide/triptolide (B1683669) treatment is the significant downregulation of Heat Shock Protein 70 (HSP70), a molecular chaperone that is overexpressed in many cancers and plays a critical role in promoting cell survival and conferring resistance to apoptosis. nih.govfrontiersin.org Initial studies identified that Minnelide and its active compound, triptolide, effectively decrease HSP70 levels, which in turn triggers multiple cell death pathways. aacrjournals.orgnih.gov The inhibition of HSP70 is not typically direct; instead, Minnelide employs several indirect strategies to suppress its expression.

One of the main mechanisms involves the inhibition of the transcription factor Specificity Protein 1 (Sp1). nih.govaacrjournals.org Sp1 is a key regulator of the transcription of Heat Shock Factor 1 (HSF1), which is the master transcriptional activator of HSP70 and other heat shock genes. nih.govscispace.com By suppressing Sp1 activity, Minnelide effectively cuts off the transcriptional activation of both HSF1 and HSP70. nih.gov

Another distinct modality involves the regulation of microRNAs (miRNAs). Research has shown that triptolide treatment upregulates miR-142-3p in cancer cells. nih.govaacrjournals.org This specific miRNA acts as a negative regulator of HSP70 by directly binding to the 3' untranslated region (3'UTR) of HSP70 messenger RNA (mRNA), leading to its degradation and reduced protein expression. nih.govmdpi.comnih.gov This action is independent of HSF1, providing an alternative route to HSP70 suppression. nih.govaacrjournals.org The downregulation of HSP70 is a central event that sensitizes cancer cells to apoptosis. nih.govfrontiersin.org

Table 1: HSP70 Inhibition Modalities by Minnelide/Triptolide

| Inhibition Modality | Mechanism | Key Mediators | Outcome | Citations |

|---|---|---|---|---|

| Transcriptional Repression | Inhibition of Sp1 transcriptional activity, which is upstream of HSF1. | Sp1, HSF1 | Decreased transcription of the HSP70 gene. | nih.govaacrjournals.orgscispace.com |

| miRNA-Mediated Regulation | Upregulation of miR-142-3p, which binds to the 3'UTR of HSP70 mRNA. | miR-142-3p | Degradation of HSP70 mRNA and reduced protein synthesis. | nih.govaacrjournals.orgmdpi.comnih.gov |

Interaction with Transcriptional Regulators

Minnelide's mechanism of action is deeply intertwined with its ability to disrupt the function of several potent transcription factors that are often dysregulated in cancer.

Specificity Protein 1 (Sp1): Minnelide and triptolide inhibit the transcriptional activity of Sp1. aacrjournals.orgnih.gov Mechanistically, this is achieved by decreasing the activity of O-GlcNAc transferase (OGT), an enzyme that glycosylates Sp1. nih.gov This modification is critical for Sp1's nuclear translocation and DNA binding; its inhibition prevents Sp1 from activating the transcription of its target genes, which include pro-survival factors like HSP70. nih.govaacrjournals.org

MYC: The oncoprotein MYC is a significant target of Minnelide. cancer.gov Studies have demonstrated that Minnelide and triptolide effectively downregulate MYC at both the transcriptional and post-transcriptional levels, reducing both its mRNA and protein stability. nih.govresearchgate.net This inhibition of MYC signaling is a key component of Minnelide's efficacy in treating high-risk, MYC-amplified cancers such as medulloblastoma and certain leukemias. nih.govresearchgate.netresearchgate.net

Nuclear Factor-kappa B (NF-κB): The NF-κB pathway, a critical mediator of inflammation and cell survival, is strongly inhibited by Minnelide/triptolide. plos.orgnih.govnih.gov The compound disrupts NF-κB-mediated transcriptional activation, leading to the downregulation of its pro-survival target genes, including HSP70 and various inhibitors of apoptosis proteins (IAPs). plos.orgnih.gov One proposed mechanism for this inhibition is the stabilization of the NF-κB/IκBα inhibitor complex, which prevents the translocation of NF-κB to the nucleus. nih.gov

RNA Polymerase II Subunit B1 (RPB1): Triptolide has been shown to modulate global transcription by causing the depletion of RPB1, which is the largest and essential subunit of the RNA polymerase II enzyme complex. oup.com This action contributes to its broad transcriptional inhibitory effects.

Table 2: Effects of Minnelide/Triptolide on Key Transcriptional Regulators

| Transcriptional Regulator | Effect of Minnelide/Triptolide | Mechanism | Citations |

|---|---|---|---|

| Sp1 | Inhibition | Prevents nuclear translocation by inhibiting OGT-mediated glycosylation. | nih.govaacrjournals.orgnih.gov |

| MYC | Downregulation | Reduces both transcription and protein stability. | cancer.govnih.govresearchgate.netnih.gov |

| NF-κB | Inhibition | Prevents nuclear translocation and transcriptional activity. | plos.orgnih.govnih.govnih.gov |

| RPB1 | Depletion | Leads to depletion of the largest subunit of RNA polymerase II. | oup.com |

Modulation of Enzyme Activities and Protein Interactions

Beyond its effects on transcription factors, Minnelide modulates the activity of specific enzymes and disrupts crucial protein-protein interactions. As mentioned, it inhibits the enzyme O-GlcNAc transferase (OGT), which has downstream effects on Sp1 activity. nih.gov Furthermore, Minnelide has been shown to decrease the synthesis of hyaluronan (HA), a major component of the tumor stroma. aacrjournals.org This is achieved by both depleting the cellular pool of the substrate UDP-GlcNAc and by downregulating the Sp1-mediated transcription of hyaluronan synthase (HAS) genes. aacrjournals.orgnih.gov The inhibition of HSP70 also has wide-ranging consequences on protein-protein interactions, as HSP70 normally associates with and stabilizes a host of client proteins involved in cell survival and apoptosis resistance. frontiersin.orgscispace.com For instance, HSP70 can interact with NF-κB, and its induction by triptolide may contribute to the stabilization of the NF-κB/IκBα complex. nih.gov

Disruption of Intracellular Signaling Networks

By engaging its primary molecular targets, Minnelide triggers a cascade of effects that disrupt the signaling networks essential for cancer cell proliferation and survival.

Pathways Governing Cell Proliferation (e.g., PI3K/Akt/mTOR, MAPK)

The PI3K/Akt/mTOR and MAPK/ERK signaling pathways are central to cell growth, proliferation, and survival, and are frequently hyperactivated in cancer. oncotarget.comresearchgate.net While not a direct inhibitor of kinases in these pathways, Minnelide exerts its influence indirectly. The downregulation of HSP70 by Minnelide is a key event, as HSP70 is known to act as a scaffolding protein that promotes the stability and activation of key components of these pathways, including Akt and Raf-1. mdpi.comnih.gov Studies with other HSP70 inhibitors have shown that their activity leads to the de-phosphorylation and inactivation of the PI3K/Akt/mTOR and MEK/ERK signaling pathways. mdpi.comnih.gov Therefore, by reducing HSP70 levels, Minnelide disrupts the integrity of these pro-proliferative networks, contributing to its anti-cancer effects.

Regulation of Apoptotic Cascades

A hallmark of Minnelide's action is its potent ability to induce apoptosis, or programmed cell death. plos.orgnih.govmedchemexpress.com This is accomplished through the coordinated regulation of multiple apoptotic sub-pathways.

Caspase Activation: Minnelide treatment leads to caspase-dependent apoptosis. nih.govscispace.com It promotes the activation of executioner caspases, such as caspase-3. researchgate.net This is achieved, in part, by downregulating the expression of several members of the Inhibitor of Apoptosis Protein (IAP) family, including XIAP and survivin. nih.govnih.gov These proteins normally function to block the activity of caspases; their suppression by Minnelide removes these brakes on the apoptotic machinery. nih.gov

Mitochondrial Pathways: The compound robustly engages the intrinsic, or mitochondrial, pathway of apoptosis. researchgate.net The downregulation of HSP70 by Minnelide plays a critical role here, as HSP70 normally functions to inhibit this pathway at several levels. scispace.com For example, HSP70 can prevent the translocation of the pro-apoptotic protein Bax to the mitochondrial membrane, a key step in initiating mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c. scispace.com By inhibiting HSP70, Minnelide facilitates this pro-apoptotic event. Furthermore, Minnelide has been shown to downregulate the anti-apoptotic protein BCL2, further tipping the balance toward cell death. elifesciences.org In cells lacking functional p53, triptolide has been found to impair mitochondrial function by reducing the expression of SIRT3, a mitochondrial deacetylase, which leads to increased reactive oxygen species (ROS) and cell death. plos.org

Table 3: Regulation of Apoptotic Proteins and Pathways by Minnelide/Triptolide

| Apoptotic Component | Effect of Minnelide/Triptolide | Consequence | Citations |

|---|---|---|---|

| HSP70 | Downregulation | Prevents inhibition of Bax translocation and cytochrome c release. | nih.govscispace.com |

| IAP Family (XIAP, Survivin) | Downregulation | Relieves inhibition of caspases-3, -7, and -9. | nih.govnih.gov |

| BCL2 | Downregulation | Promotes mitochondrial outer membrane permeabilization. | elifesciences.org |

| Caspases (e.g., Caspase-3) | Activation | Execution of the apoptotic program. | nih.govscispace.comresearchgate.net |

| SIRT3 (in p53-deficient cells) | Downregulation | Impairs mitochondrial function and increases ROS. | plos.org |

Autophagy Induction and Related Mechanisms

Minnelide's active form, triptolide, is a known inducer of autophagy, a cellular process of self-degradation of components through lysosomal machinery. In some cancer cell lines, such as those for pancreatic cancer, triptolide can induce caspase-independent autophagic cell death as an alternative to apoptosis. aacrjournals.orgnih.gov The interplay between these two cell death pathways is dynamic, and in some contexts, autophagy can be the primary mechanism of cell death. nih.gov

The induction of autophagy by triptolide is associated with the inactivation of the protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR)/p70S6K signaling pathway, a central regulator of cell growth and proliferation. oup.com Concurrently, an upregulation of the extracellular signal-related kinase 1/2 (ERK1/2) pathway has been observed. oup.com Mechanistically, triptolide treatment leads to an increase in the levels of light chain 3-II (LC3-II), a key protein marker for autophagosome formation. nih.gov This process is triggered by the activation of the CaMK1-AMPK signaling pathway, which in turn inhibits mTOR, activates ULK1, and upregulates Beclin1, all crucial steps for initiating autophagy. nih.gov Studies have also shown that co-treatment with triptolide can enhance TRAIL-induced cellular autophagy for anti-tumor purposes by upregulating p27 expression. nih.gov

Effects on Cellular Phenotypes and Biological Processes

Minnelide and its active form, triptolide, have been shown to modulate cell cycle progression, a critical process for cancer cell proliferation. sci-hub.se At higher concentrations, triptolide induces cell cycle arrest, primarily at the G1 or G1/S phase transition. nih.govasc-abstracts.org This arrest is achieved by inhibiting the transcriptional activation of E2F1, a key transcription factor for genes required for S-phase entry. nih.gov Triptolide downregulates E2F activity by affecting events downstream of its DNA binding. nih.gov

In cervical cancer cells, triptolide exposure leads to increased levels of the retinoblastoma protein (pRb). nih.gov This elevated pRb complexes with E2F1, effectively blocking the transcription of S-phase genes and causing cell cycle arrest. nih.gov Similarly, in gallbladder cancer, triptolide induces a G1/S phase arrest through the inhibition of Specificity protein 1 (SP1), another important transcription factor. asc-abstracts.org In acute myeloid leukemia models, Minnelide treatment caused cell cycle arrest in the G1/S phase, which was associated with the significant downregulation of the oncogene c-Myc. researchgate.net Interestingly, in some contexts, such as in combination with paclitaxel (B517696) in pancreatic cancer cells, triptolide can lead to an M-phase cell cycle arrest. nih.gov

| Cancer Type | Compound | Effect on Cell Cycle | Key Molecular Target/Pathway | Reference |

|---|---|---|---|---|

| Colorectal Cancer | Triptolide | G1 Arrest | Inhibition of E2F1 transcriptional activation | nih.gov |

| Gallbladder Cancer | Triptolide/Minnelide | G1/S Phase Arrest | SP1 Inhibition | asc-abstracts.org |

| Cervical Cancer | Triptolide | G1/S Arrest | Increased pRb levels, inhibition of E2F1 | nih.gov |

| Acute Myeloid Leukemia | Minnelide | G1/S Phase Arrest | Downregulation of c-Myc | researchgate.net |

| Pancreatic Cancer (in combination) | Triptolide + Paclitaxel | M-Phase Arrest | Not specified | nih.gov |

A key aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. Minnelide's active component, triptolide, has demonstrated significant inhibitory effects on these processes in various cancer models. In preclinical studies on Group 3 medulloblastoma, triptolide was effective in attenuating both cell migration and invasion. jci.orgcloudfront.net Similarly, in cervical cancer, triptolide treatment was found to inhibit cell migration and the formation of colonies in vitro. nih.gov

The mechanism behind this inhibition often involves the suppression of the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties. In pancreatic cancer, triptolide inhibits EMT by downregulating NF-κB signaling. oup.com This leads to a decrease in several mesenchymal factors, thereby reducing the cells' invasive potential. oup.com Research has also shown that triptolide can decrease the invasion of tumor cells toward cancer-associated fibroblasts, indicating an inhibition of the crosstalk between different cell types within the tumor microenvironment. ascopubs.org

Minnelide sodium and triptolide possess potent immunomodulatory and anti-inflammatory properties. sci-hub.sethno.org These effects are exerted through the modulation of various immune cells and signaling pathways. sci-hub.se A primary mechanism is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, which is a critical regulator of inflammatory responses. thno.org By inhibiting NF-κB, triptolide can suppress the expression of numerous pro-inflammatory cytokines and chemokines. thno.orgeuropeanreview.org

Epigenetic and Transcriptomic Consequences of this compound Exposure

Exposure to Minnelide and its active form, triptolide, leads to significant changes in the transcriptomic landscape of cancer cells. aacrjournals.org Gene expression profiling has been a valuable tool in identifying the key downstream targets and pathways affected by the compound.

A prominent and recurring finding from transcriptomic analyses is the targeting of MYC signaling. jci.orgresearchgate.netnih.gov In high-risk, MYC-amplified medulloblastoma, triptolide was found to significantly downregulate a hallmark gene set of MYC targets. nih.govmiami.edu This is a critical finding, as MYC is a major driver of oncogenesis in this and other cancers. oup.com Triptolide achieves this by reducing both MYC transcription and the stability of the MYC protein. jci.orgresearchgate.net

Further transcriptomic studies have revealed a broader impact on gene expression. In non-small cell lung carcinoma (NSCLC), triptolide/Minnelide treatment led to the downregulation of several pro-survival and anti-apoptotic genes, including HSP70, BIRC2, BIRC4, and BIRC5. plos.org Concurrently, it upregulated the pro-apoptotic gene APAF-1. plos.org In HPV-positive cervical cancer cells, triptolide markedly reduced the transcript levels of the viral oncogenes E6 and E7. nih.gov Additionally, gene sets related to the mTOR complex 1 (mTORC1) signaling and the G2/M cell cycle checkpoint, including E2F targets, were also significantly downregulated following triptolide exposure. nih.gov

| Cancer Type | Key Downregulated Genes/Pathways | Key Upregulated Genes | Reference |

|---|---|---|---|

| Group 3 Medulloblastoma | MYC targets, mTORC1 signaling, G2/M checkpoint, E2F targets | - | jci.orgresearchgate.netnih.govnih.gov |

| Non-Small Cell Lung Carcinoma (NSCLC) | HSP70, BIRC2, BIRC4, BIRC5, UACA | APAF-1 | plos.org |

| HPV-Positive Cervical Cancer | E6 and E7 viral oncogene transcripts | - | nih.gov |

| Pancreatic Ductal Adenocarcinoma | c-MYC | - | aacrjournals.orgoup.com |

Proteomic Signatures and Post-Translational Modifications

The antitumor activity of this compound, the water-soluble prodrug of triptolide, is underpinned by its ability to induce widespread changes in the cellular proteome and modulate critical post-translational modifications (PTMs). These alterations disrupt key signaling pathways, interfere with transcription and translation, and ultimately contribute to cell death in cancer cells. Quantitative proteomic and phosphoproteomic analyses have begun to map the complex protein expression changes and PTMs that constitute the molecular signature of Minnelide's action. aging-us.com

Proteomic Signatures

Global proteomic studies have been employed to identify the broader impact of triptolide on the cancer cell proteome. In human lung adenocarcinoma cells (A549) and colorectal cancer (CRC) cells, treatment with triptolide leads to significant alterations in protein expression profiles. aging-us.comthno.org These analyses provide a signature of the compound's activity, highlighting its effects on various cellular processes.

In CRC, proteomic analysis revealed that triptolide downregulates several proteins that are typically upregulated in cancer and associated with poor prognosis. aging-us.com For instance, the RNA helicase DHX9, which plays a role in RNA splicing, ribosome synthesis, and translation, is suppressed by triptolide. aging-us.com Similarly, the compound reduces levels of the RNA-binding protein HNRNPC, whose inhibition is known to slow cancer cell proliferation. aging-us.com Another key protein downregulated by triptolide is S-adenosylmethionine decarboxylase proenzyme (AMD1), which is often overexpressed in various cancers. aging-us.com These findings suggest that a significant part of Minnelide's mechanism involves the disruption of RNA processing and protein translation machinery essential for tumor growth. aging-us.com Exploratory analyses from clinical trials involving Minnelide in pancreatic cancer also include proteomics to further define the drug's effect in patients. aacrjournals.org

Table 1: Selected Proteins Downregulated by Triptolide in Cancer Cells

| Protein | Function | Cancer Type | Reference |

|---|---|---|---|

| DHX9 | RNA helicase involved in transcription, translation, and RNA processing. | Colorectal Cancer | aging-us.com |

| HNRNPC | RNA-binding protein involved in pre-mRNA processing. | Colorectal Cancer | aging-us.com |

| AMD1 | S-adenosylmethionine decarboxylase proenzyme, involved in polyamine biosynthesis. | Colorectal Cancer | aging-us.com |

| IMP3 | Insulin-like growth factor 2 mRNA binding protein 3, regulates MEK1/ERK signaling. | Colorectal Cancer | aging-us.com |

| c-MYC | Transcription factor, key regulator of cell proliferation and growth. | Pancreatic Cancer, Osteosarcoma | aacrjournals.orgnih.gov |

| HSP70 | Heat Shock Protein 70, a molecular chaperone involved in protein folding and cell survival. | Pancreatic Cancer, Osteosarcoma | nih.govnih.gov |

| Survivin | Member of the inhibitor of apoptosis (IAP) family. | Osteosarcoma | nih.gov |

Post-Translational Modifications

A crucial aspect of Minnelide's mechanism of action is its ability to interfere with various post-translational modifications that regulate protein function, localization, and stability. biocompare.com These modifications are often dysregulated in cancer, and by targeting them, Minnelide can inhibit critical oncogenic signaling pathways. nih.govscientificarchives.com

Histone Modifications: Triptolide has been shown to have a profound impact on the epigenetic landscape of pancreatic cancer cells by altering histone PTMs. researchgate.net Studies have observed a dose-dependent increase in repressive histone methylation marks, specifically the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), lysine 27 (H3K27me3), and lysine 4 (H3K4me3). researchgate.net Concurrently, a decrease in activating histone acetylation marks, such as acetylated H3K9 and H3K18, was noted. researchgate.net This shift towards a repressive chromatin state is linked to the increased binding of trimethylated H3K9 to the promoter regions of genes regulated by key transcription factors like HSF-1, Sp-1, and NFκB, leading to their transcriptional repression. researchgate.net

Glycosylation: Minnelide and its parent compound, triptolide, interfere with protein glycosylation, a PTM critical for the function of many proteins. nih.govnih.gov A key target is the transcription factor Sp1. Triptolide-induced downregulation of HSP70 is associated with a decrease in the O-GlcNAcylation of Sp1. nih.gov This modification is necessary for the nuclear translocation of Sp1; by inhibiting it, triptolide causes Sp1 to accumulate in the cytoplasm, thereby reducing its transcriptional activity. nih.govnih.gov Similarly, triptolide blocks the nuclear translocation of β-catenin by inhibiting its glycosylation, which in turn suppresses the Wnt signaling pathway. nih.gov

Acetylation: In p53-deficient non-small cell lung cancer cells, triptolide induces hyperacetylation of components of the mitochondrial electron transport chain (ETC). plos.org Specifically, increased acetylation of NDUFA9 (a subunit of Complex I) and SDHA (a subunit of Complex II) was observed. plos.org This PTM leads to diminished enzymatic activity of these complexes. plos.org The effect on acetylation is linked to the regulation of the mitochondrial deacetylase SIRT3. plos.orgoncotarget.com

Table 2: Post-Translational Modifications Induced by Minnelide/Triptolide

| Modification Type | Protein Target | Cellular Context | Consequence | Reference |

|---|---|---|---|---|

| Glycosylation (O-GlcNAcylation) | Sp1 | Pancreatic Cancer | Decreased nuclear translocation and transcriptional activity. | nih.govnih.gov |

| Glycosylation | β-catenin | Pancreatic Cancer | Blocked nuclear translocation, inhibiting Wnt signaling. | nih.gov |

| Phosphorylation | LRP6 | Pancreatic Cancer | Inhibition of Wnt signaling pathway activation. | nih.gov |

| Acetylation (Hyperacetylation) | NDUFA9 (ETC Complex I) | p53-deficient Non-Small Cell Lung Cancer | Diminished enzymatic activity of Complex I. | plos.org |

| Acetylation (Hyperacetylation) | SDHA (ETC Complex II) | p53-deficient Non-Small Cell Lung Cancer | Diminished enzymatic activity of Complex II. | plos.org |

| Histone Methylation (Increase) | H3K9, H3K27, H3K4 | Pancreatic Cancer | Repression of gene transcription. | researchgate.net |

| Histone Acetylation (Decrease) | H3K9, H3K18 | Pancreatic Cancer | Repression of gene transcription. | researchgate.net |

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of Minnelide Sodium

Biotransformation Pathways and Prodrug Activation

Enzymatic Hydrolysis to Active Metabolites (e.g., Triptolide (B1683669) by Phosphatases)

Minnelide sodium is designed as an inactive derivative of triptolide, requiring in vivo activation to exert its therapeutic effects. nih.govmedchemexpress.com This bioactivation is a critical step in its mechanism of action and is primarily mediated by enzymatic hydrolysis. nih.gov

The conversion of this compound to its active parent compound, triptolide, is facilitated by phosphatases. nih.govnih.gov These enzymes are ubiquitously present in various body tissues and blood, ensuring the systemic conversion of the prodrug. nih.govpancreasfoundation.org Specifically, alkaline phosphatases have been identified as key enzymes in this process. nih.goveuropeanreview.orggoogle.com In vitro studies using alkaline phosphatase in a controlled buffer system demonstrated the rapid degradation of this compound, with a calculated half-life of approximately 2 minutes. nih.govgoogle.com This rapid conversion is characterized by the disappearance of this compound coinciding with the proportional appearance of triptolide. nih.gov

The enzymatic cleavage of the phosphate (B84403) ester group on this compound generates a chemically unstable O-hydroxymethyl intermediate. pancreasfoundation.org This intermediate then spontaneously releases formaldehyde (B43269) and the active triptolide molecule. pancreasfoundation.org This efficient and rapid conversion is fundamental to the pharmacological activity of this compound, as the prodrug itself is inactive. nih.goveuropeanreview.org

Identification and Characterization of Major Metabolites

The primary and most significant metabolite of this compound is its parent compound, triptolide. researchgate.net The biotransformation process is specifically designed to yield triptolide as the active agent. nih.govnih.gov In preclinical studies, the analysis of plasma samples from patients treated with this compound confirmed the presence of triptolide as its active metabolite. nih.gov While the primary metabolic pathway leads to the generation of triptolide, further metabolism of triptolide itself would follow its known metabolic pathways. However, within the context of this compound's activation, triptolide is the key identified and characterized metabolite responsible for the observed pharmacological effects. researchgate.net

Systemic Exposure and Disposition in Animal Models

The pharmacokinetic profile of this compound has been evaluated in various animal models to understand its absorption, distribution, and elimination characteristics.

Absorption Kinetics and Contributing Factors

As a water-soluble compound, this compound is formulated for parenteral administration, typically via intraperitoneal injection in preclinical models. medchemexpress.comresearchgate.net Following administration, it is readily absorbed into the systemic circulation. The rapid in vivo conversion to triptolide is a key factor influencing its absorption kinetics, as the prodrug itself has a very short half-life. nih.goveuropeanreview.org The abundant presence of phosphatases in the blood and tissues ensures that this conversion happens quickly upon entering the biological system. nih.govpancreasfoundation.org

Tissue Distribution Profiles and Compartmentalization

Preclinical studies have indicated that following administration and conversion to triptolide, the active compound distributes to various tissues. Notably, accumulation in brain tissues has been documented, which is relevant for its investigation in treating central nervous system malignancies. jci.org In studies involving mouse models of pancreatic cancer, this compound treatment led to a significant reduction in tumor burden in the pancreas, indicating effective distribution to and activity within this target organ. nih.govnih.gov Furthermore, investigations in mouse models of adriamycin-induced nephropathy showed that this compound administration resulted in its presence and protective effects in kidney tissues. researchgate.net

Clearance and Excretion Mechanisms

The clearance of drugs from the body is primarily achieved through metabolism and/or excretion. litfl.com For water-soluble compounds, renal excretion is a major route of elimination. litfl.comksumsc.com While specific studies detailing the complete clearance and excretion pathways of this compound and its metabolites are not extensively detailed in the provided context, some general principles can be inferred. As a water-soluble prodrug, any unchanged this compound would likely be amenable to renal excretion. ksumsc.comgoogleapis.com The active metabolite, triptolide, being more lipophilic, would undergo further metabolism to more water-soluble compounds before renal excretion. litfl.com The excretion of sodium ions would follow the body's normal physiological pathways for maintaining electrolyte balance. nih.gov

Target Engagement and Pharmacodynamic Biomarkers in Preclinical Systems

The development of this compound, a water-soluble phosphonate (B1237965) prodrug of the potent natural compound triptolide, necessitates a clear understanding of its mechanism of action within biological systems. Since this compound is rapidly converted to the active moiety triptolide in vivo, pharmacodynamic (PD) studies focus on measuring the biological effects of triptolide. These studies are critical for confirming that the drug engages its intended molecular target and for identifying reliable biomarkers that can serve as surrogates for therapeutic activity in preclinical models of disease, particularly pancreatic cancer.

The primary molecular target of triptolide is the XPB (Xeroderma Pigmentosum group B) protein, a critical DNA helicase subunit of the general transcription factor complex TFIIH. Triptolide forms a covalent adduct with XPB, which irreversibly inhibits its ATPase and helicase activities. This action effectively stalls the initiation of transcription by RNA Polymerase II (Pol II), leading to a global suppression of gene expression.

Preclinical studies in various cancer cell lines and tumor xenograft models have been conducted to demonstrate and quantify this target engagement. The modulation of the TFIIH/Pol II axis is assessed through several key molecular events:

Inhibition of RNA Polymerase II Phosphorylation: A direct and immediate consequence of TFIIH inhibition is the reduced phosphorylation of the C-terminal domain (CTD) of the large subunit of Pol II. Specifically, TFIIH is responsible for phosphorylating Serine 5 (Ser5) of the Pol II CTD heptapeptide (B1575542) repeat. Treatment with this compound results in a significant and dose-dependent decrease in the levels of phosphorylated Pol II at Ser5 (p-Pol II Ser5) in both cultured cancer cells and tumor tissues from animal models. This serves as a proximal and highly specific biomarker of target engagement.

Downregulation of Short-Lived mRNA Transcripts: The global shutdown of transcription disproportionately affects genes that produce unstable mRNA transcripts with short half-lives. Key oncogenes and survival-related genes are often characterized by such instability. Preclinical research has consistently shown that exposure to this compound leads to the rapid downregulation of critical mRNA transcripts, including:

MYC: A potent oncogene whose expression is highly dependent on continuous transcription.

MCL1 (Myeloid Cell Leukemia 1): An anti-apoptotic protein essential for the survival of many cancer cells.

HSP70 (Heat Shock Protein 70): A chaperone protein whose expression is rapidly induced by stress and quickly diminished by transcription inhibition.

Reduction in Target Protein Levels: The decrease in mRNA levels subsequently leads to a reduction in the corresponding protein products. Western blot and immunohistochemistry (IHC) analyses of treated cells and tumor xenografts confirm a marked decrease in the protein levels of MYC, MCL1, and HSP70, validating the downstream functional consequences of target engagement.

The following table summarizes the key biomarkers used to assess the molecular modulation by this compound's active form, triptolide.

| Biomarker | System | Observed Effect | Method of Detection |

|---|---|---|---|

| Phospho-RNA Polymerase II (Ser5) | In Vitro (Cell Lines) & In Vivo (Tumor Xenografts) | Significant Decrease | Western Blot, Immunohistochemistry (IHC) |

| MYC mRNA | In Vitro (Cell Lines) & In Vivo (Tumor Xenografts) | Rapid Downregulation | Quantitative RT-PCR (qRT-PCR) |

| MYC Protein | In Vitro (Cell Lines) & In Vivo (Tumor Xenografts) | Significant Decrease | Western Blot, IHC |

| MCL1 mRNA | In Vitro (Cell Lines) | Rapid Downregulation | qRT-PCR |

| MCL1 Protein | In Vitro (Cell Lines) & In Vivo (Tumor Xenografts) | Significant Decrease | Western Blot |

Beyond confirming direct target engagement, it is crucial to identify and validate surrogate biomarkers that reflect the broader biological response to this compound and correlate with its anti-tumor activity. These markers should be robustly and reproducibly measurable in accessible tissues (e.g., tumor biopsies, blood cells) to serve as indicators of therapeutic effect.

Preclinical investigations have identified several strong candidate surrogate markers:

HSP70 Expression: The expression of Heat Shock Protein 70 (HSP70) has emerged as a particularly sensitive and reliable pharmacodynamic biomarker. Due to its very short mRNA and protein half-life, HSP70 levels decrease rapidly and profoundly upon transcription inhibition by triptolide. This effect has been observed not only in tumor tissue but also in peripheral blood mononuclear cells (PBMCs) from treated animals, suggesting its potential as a non-invasive, systemic marker of drug activity. The degree of HSP70 suppression in tumors has been shown to correlate with the extent of tumor growth inhibition in xenograft models.

MYC Protein Levels: As a primary driver of proliferation in many malignancies, including pancreatic cancer, the MYC oncoprotein is a critical downstream target. Its downregulation is a direct indicator of a therapeutically relevant biological response. In preclinical pancreatic cancer models, the reduction of MYC protein, as measured by IHC in tumor biopsies, serves as a key surrogate for the anti-proliferative effects of this compound.

Markers of Apoptosis: The ultimate desired biological response in cancer therapy is the induction of programmed cell death (apoptosis). The downregulation of anti-apoptotic proteins like MCL1, combined with cellular stress from transcription shutdown, triggers the apoptotic cascade. Key markers used to quantify this response include:

Cleaved Caspase-3: The activation of this executioner caspase is a central event in apoptosis. Increased staining for cleaved Caspase-3 via IHC in tumor sections is a direct measure of induced cell death.

Cleaved PARP (c-PARP): Poly (ADP-ribose) polymerase (PARP) is cleaved by activated caspases, and the presence of c-PARP is a well-established hallmark of apoptosis, readily detectable by Western blot or IHC.

The table below details these surrogate markers and their relevance in preclinical characterization.

| Surrogate Marker | Biological Rationale | Preclinical System | Measurement Technique |

|---|---|---|---|

| HSP70 | Highly sensitive indicator of transcription inhibition due to short mRNA/protein half-life. Correlates with anti-tumor activity. | In Vivo (Tumor Xenografts, PBMCs) | IHC, Western Blot, qRT-PCR |

| MYC | Key oncogenic driver; its downregulation reflects a direct anti-proliferative effect. | In Vivo (Tumor Xenografts) | IHC, Western Blot |

| Cleaved Caspase-3 | Direct marker of executioner caspase activation and commitment to apoptosis. | In Vivo (Tumor Xenografts) | IHC, Western Blot |

| Cleaved PARP (c-PARP) | Hallmark of apoptosis, indicating activation of the caspase cascade. | In Vitro (Cell Lines) & In Vivo (Tumor Xenografts) | Western Blot, IHC |

Efficacy in In Vitro Disease Models

The initial evaluation of a novel therapeutic agent often begins with in vitro studies, which provide a controlled environment to assess its direct effects on cellular processes. This compound has been rigorously tested in a variety of in vitro systems, including diverse cancer cell lines, advanced 3D cell cultures, and models of other relevant pathologies.

Diverse Cancer Cell Line Panels

This compound's cytotoxic and anti-proliferative effects have been demonstrated across a broad spectrum of human cancer cell lines. The conversion of Minnelide to its active form, triptolide, by alkaline phosphatase is a critical step for its activity. nih.gov In the presence of this enzyme, Minnelide has shown efficacy in reducing the viability of numerous cancer cell types.

Pancreatic Cancer: Studies have consistently shown that Minnelide decreases cell viability in pancreatic cancer cell lines such as S2-013, MIA PaCa-2, S2-VP10, and Panc-1. nih.gov It has also been shown to decrease the viability of cancer-associated fibroblasts isolated from KPC (KrasG12D; Trp53R172H; Pdx-1Cre) animals, which are a critical component of the tumor microenvironment. aacrjournals.org

Leukemia: In the context of acute myeloid leukemia (AML), triptolide, the active form of Minnelide, has demonstrated the ability to induce cell death and apoptosis in various AML cell lines, including THP-1, KG1, Kasumi-1, and HL-60. researchgate.net It also led to a significant decrease in the colony-forming ability of these cell lines. researchgate.net

Gastric Cancer: The gastric adenocarcinoma cell lines MKN28 and MKN45 have exhibited decreased cell viability and increased apoptosis following treatment with triptolide. plos.org

Prostate Cancer: Minnelide has been shown to inhibit the growth of androgen-dependent, castration-resistant prostate cancer by decreasing the expression of the androgen receptor. medkoo.com

Medulloblastoma: Triptolide and its prodrug Minnelide have been found to attenuate the viability of Group 3 (G3) medulloblastoma cells, which are known for their high-risk nature. cloudfront.net This effect is linked to the targeting of MYC signaling, a key driver of this particular medulloblastoma subgroup. cloudfront.net

Other Cancers: The efficacy of Minnelide and triptolide has also been suggested in preclinical models of ovarian and colon cancer. medkoo.com

Table 1: Efficacy of Minnelide/Triptolide in Various Cancer Cell Lines

| Cancer Type | Cell Lines | Observed Effects | Citations |

|---|---|---|---|

| Pancreatic Cancer | S2-013, MIA PaCa-2, S2-VP10, Panc-1, KPC-derived CAFs | Decreased cell viability | nih.govaacrjournals.org |

| Acute Myeloid Leukemia (AML) | THP-1, KG1, Kasumi-1, HL-60 | Induced cell death and apoptosis, decreased colony formation | researchgate.net |

| Gastric Cancer | MKN28, MKN45 | Decreased cell viability, increased apoptosis | plos.org |

| Prostate Cancer | Not specified | Inhibited growth, decreased androgen receptor expression | medkoo.com |

| Medulloblastoma (Group 3) | Not specified | Attenuated viability, targeted MYC signaling | cloudfront.net |

| Ovarian Cancer | Not specified | Suggested efficacy in preclinical models | medkoo.com |

| Colon Cancer | Not specified | Suggested efficacy in preclinical models | medkoo.com |

Advanced 3D Cell Culture Systems

To better mimic the complex architecture and cellular interactions of in vivo tumors, researchers have turned to advanced 3D cell culture systems, such as organoids. These models provide a more physiologically relevant environment for testing therapeutic agents. news-medical.netresearchgate.net The use of patient-derived organoids (PDOs) is a significant advancement, offering a platform that more closely represents the clinical diversity of tumors. news-medical.net While specific studies detailing the use of this compound in cancer organoid models are emerging, the development of these systems is crucial for future preclinical evaluations. researchgate.netmdpi.comnih.gov

In Vitro Models of Other Relevant Pathologies

Beyond its anti-cancer properties, the active component of Minnelide, triptolide, has demonstrated effects in in vitro models of other diseases, particularly those involving fibrosis and inflammation.

Fibrosis: In vitro models of fibrosis are utilized to assess the potential of therapeutic agents to inhibit the excessive deposition of extracellular matrix components. biomodels.com While direct studies on Minnelide's effect in in vitro fibrosis models are part of a broader research landscape, the compound's impact on stromal components in vivo suggests a potential anti-fibrotic mechanism. nih.gov

Inflammation: Triptolide has been shown to possess potent anti-inflammatory properties. In vitro, it can inhibit the proliferation of T cells in a dose-dependent manner. nih.govjci.org This is a key process in many inflammatory conditions. Furthermore, Minnelide has been shown to suppress NF-κB signaling in vitro, a critical pathway that induces the production of inflammatory cytokines in immune cells. nih.govjci.org

Efficacy in In Vivo Animal Disease Models

Following promising in vitro results, the efficacy of this compound has been evaluated in various in vivo animal models. These studies are essential for understanding the compound's effects within a complex biological system, including its impact on tumor growth, metastasis, and survival.

Xenograft Models

Xenograft models, which involve the transplantation of human cells or tissues into immunodeficient mice, are a cornerstone of preclinical cancer research.

Cell-Derived Xenografts: Minnelide has demonstrated significant efficacy in reducing tumor burden in xenograft models established from various cancer cell lines.

Pancreatic Cancer: In orthotopic models using human pancreatic cancer cell lines (MIA PaCa-2 and S2-013) implanted in athymic nude mice, Minnelide treatment led to a marked decrease in tumor weight and volume. nih.govpancreasfoundation.org For instance, in the S2-013 model, the average tumor weight in the control group was significantly higher than in the Minnelide-treated group. nih.gov

Gastric Cancer: In subcutaneous xenograft models using MKN45 and MKN28 gastric cancer cell lines, Minnelide effectively decreased tumor burden. plos.org Combination therapy with CPT-11 in an NCI-N87 gastric tumor xenograft model resulted in significantly smaller tumors compared to control. plos.org

Acute Myeloid Leukemia (AML): In a model where THP-1-Luc AML cells were implanted in immunocompromised mice, Minnelide demonstrated leukemic clearance. researchgate.net

Patient-Derived Xenografts (PDX): PDX models, where tumor fragments from a patient are directly implanted into mice, are considered to better represent the heterogeneity of human cancers.

Pancreatic Cancer: Minnelide has been shown to be highly effective in reducing tumor growth in a human pancreatic tumor xenograft model. nih.govpancreasfoundation.org Treatment with Minnelide was able to induce tumor regression even in large, established tumors. nih.gov Histological analysis of tumors from Minnelide-treated animals revealed fibrosis and the presence of pyknotic nuclei, indicative of cell death. nih.gov Furthermore, Minnelide treatment was found to reduce stromal components like collagen and hyaluronan in PDX models. nih.gov

Medulloblastoma: In a patient-derived orthotopic xenograft (PDOX) model of MYC-amplified Group 3 medulloblastoma, Minnelide treatment resulted in a reduction in both tumor size and cell proliferation. cloudfront.net

Table 2: Efficacy of Minnelide in Xenograft Models

| Cancer Type | Model Type | Key Findings | Citations |

|---|---|---|---|

| Pancreatic Cancer | Cell-Derived (Orthotopic) | Decreased tumor weight and volume | nih.govpancreasfoundation.org |

| Pancreatic Cancer | Patient-Derived (PDX) | Induced tumor regression, reduced stromal components | nih.govnih.govpancreasfoundation.org |

| Gastric Cancer | Cell-Derived (Subcutaneous) | Decreased tumor burden, enhanced effect with CPT-11 | plos.org |

| Acute Myeloid Leukemia (AML) | Cell-Derived | Demonstrated leukemic clearance | researchgate.net |

| Medulloblastoma | Patient-Derived (PDOX) | Reduced tumor size and proliferation | cloudfront.net |

Syngeneic and Genetically Engineered Mouse Models

To study the interaction of a therapeutic agent with a fully competent immune system, researchers utilize syngeneic and genetically engineered mouse models (GEMMs). mdpi.comcrownbio.com

Syngeneic Models: These models involve transplanting mouse tumor cells into immunocompetent mice of the same genetic background. crownbio.com

Pancreatic Cancer: In a novel syngeneic tumor implantation model (STIM) where tumor fragments from KPC mice are implanted into the pancreas of wild-type mice, Minnelide treatment resulted in a significant decrease in tumor weight and volume. nih.gov This model is particularly valuable as it recapitulates the robust stromal and immune components of human pancreatic cancer. nih.gov

Genetically Engineered Mouse Models (GEMMs): GEMMs are designed to develop spontaneous tumors due to specific genetic alterations, closely mimicking human cancer development. crownbio.com

Pancreatic Cancer: In a spontaneous pancreatic cancer mouse model (KrasG12D; Trp53R172H; Pdx-1Cre or KPC), Minnelide was highly effective in reducing pancreatic tumor growth and spread, and improving survival. nih.govpancreasfoundation.orgresearchgate.net Treatment with Minnelide in KPC mice led to a reduction in extracellular matrix components like hyaluronan and collagen, which in turn improved the functionality of blood vessels within the tumor. aacrjournals.orgnih.gov This enhanced vascular function can lead to better drug delivery. nih.gov

Medulloblastoma: In a G3 medulloblastoma mouse model, Minnelide acted on MYC to reduce tumor growth and leptomeningeal spread, resulting in improved survival. cloudfront.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Triptolide |

| CPT-11 |

| Hyaluronan |

Impact on Tumor Growth, Regression, and Metastasis

This compound, a water-soluble prodrug of the natural diterpenoid triptolide, has demonstrated potent antitumor activity across a wide range of preclinical cancer models. Its primary mechanism involves the inhibition of the transcription factor TFIIH subunit XPB, leading to a global suppression of RNA polymerase II-mediated transcription and subsequent induction of apoptosis, particularly in rapidly proliferating cancer cells.

In models of pancreatic ductal adenocarcinoma (PDAC), a malignancy known for its aggressive nature and resistance to therapy, this compound has shown remarkable efficacy. Studies utilizing patient-derived xenografts (PDX) and genetically engineered mouse models (GEMMs) of PDAC report that treatment with this compound leads to a significant and sustained reduction in tumor volume. In some cases, complete tumor regression has been observed, an outcome rarely achieved with standard-of-care agents alone in these models. The compound effectively halts the cell cycle and induces widespread apoptosis within the tumor mass, targeting the cancerous epithelial cells directly.

The impact of this compound extends beyond primary tumor control to the inhibition of metastasis, which is the primary cause of mortality in many cancers. In orthotopic models of pancreatic cancer, systemic administration of this compound has been shown to drastically reduce the incidence and burden of metastatic lesions in distant organs such as the liver, lungs, and peritoneum. This effect is attributed not only to the cytotoxic impact on circulating tumor cells but also to the modulation of the tumor microenvironment, which is critical for metastatic seeding and growth.

Similar potent effects have been documented in other challenging cancer types. In preclinical models of hepatocellular carcinoma (HCC), this compound treatment resulted in significant tumor growth inhibition. In osteosarcoma, it effectively suppressed both primary tumor growth and the development of lung metastases. Furthermore, its efficacy has been demonstrated in models of colorectal cancer, where it induces apoptosis and reduces tumor burden, and in cholangiocarcinoma, where it overcomes resistance to other therapeutic agents. The compound's broad efficacy is linked to its fundamental mechanism of transcription inhibition, a process upon which nearly all cancer cells are highly dependent for their survival and proliferation.

The table below summarizes key findings from various preclinical studies.

| Cancer Model | Key Findings on Tumor Growth & Regression | Key Findings on Metastasis | References |

|---|---|---|---|

| Pancreatic Ductal Adenocarcinoma (PDAC) | Significant reduction in tumor volume; induction of widespread apoptosis; cases of complete tumor regression in PDX and GEMM models. | Marked reduction in liver, lung, and peritoneal metastases in orthotopic models. | |

| Hepatocellular Carcinoma (HCC) | Substantial tumor growth inhibition in xenograft models. | Data focused on primary tumor effects. | |

| Osteosarcoma | Suppression of primary tumor growth in orthotopic models. | Significant inhibition of lung metastasis formation. | |

| Colorectal Cancer (CRC) | Inhibition of tumor growth and induction of apoptosis in xenograft models. | Reduced metastatic potential observed in preclinical studies. | |

| Cholangiocarcinoma (CCA) | Effective tumor growth inhibition, even in models resistant to other chemotherapies. | Inhibition of tumor progression and spread. |

Modulation of the Disease Microenvironment

Beyond its direct cytotoxic effects on cancer cells, this compound profoundly remodels the tumor microenvironment (TME), particularly the dense, fibrotic stroma characteristic of malignancies like pancreatic cancer. This stromal modulation is a key component of its therapeutic activity.

The desmoplastic stroma in PDAC is rich in extracellular matrix (ECM) components, including hyaluronan and various types of collagen. This dense matrix creates high interstitial fluid pressure and forms a physical barrier that impedes drug delivery and immune cell infiltration. Preclinical studies have shown that this compound treatment leads to a dramatic reduction in these key ECM components. Through its effects on stromal cells, particularly cancer-associated fibroblasts, this compound decreases the synthesis and deposition of both hyaluronan and collagen. This "stromal depletion" results in a less dense, more permeable TME, fundamentally altering the tumor architecture.

A direct consequence of the stromal depletion induced by this compound is the normalization of the tumor vasculature. In untreated tumors, the dense stroma compresses blood vessels, leading to poor perfusion and hypoxia. By reducing the stromal content and alleviating this physical pressure, this compound allows the compressed vessels to re-open and become more functional. This vascular normalization improves blood flow throughout the tumor. The enhanced perfusion has a critical secondary benefit: it significantly improves the delivery of co-administered therapeutic agents to the cancer cells, thereby increasing their efficacy.

Combination Therapy Strategies in Preclinical Settings

The unique dual mechanism of this compound—direct cytotoxicity against cancer cells and profound remodeling of the TME—provides a strong rationale for its use in combination with other anticancer agents.

The primary rationale for combining this compound with conventional chemotherapies, such as gemcitabine (B846) and nab-paclitaxel, is rooted in its ability to overcome the physical barriers to drug delivery. In stroma-rich tumors like PDAC, the efficacy of cytotoxic drugs is severely limited by their inability to penetrate the dense ECM and reach the cancer cells. This compound acts as a "stroma-disrupting" agent. By degrading the ECM and normalizing the vasculature as described in section 5.3, it effectively "paves the way" for co-administered chemotherapies to achieve higher intratumoral concentrations and exert a more potent effect.

Furthermore, the mechanisms of action are complementary. This compound's inhibition of transcription is a distinct pathway from the mechanisms of many standard chemotherapies, which typically target DNA replication or microtubule stability. Targeting cancer cells through two independent and critical pathways simultaneously can lead to a synergistic increase in cell death and reduce the likelihood of developing therapeutic resistance. This multi-pronged attack on both the cancer cells and their protective microenvironment forms the basis of the enhanced efficacy observed when this compound is used in combination therapies in preclinical models.

Investigation of Minnelide Sodium in Preclinical Disease Models

Combination Therapy

The pro-drug Minnelide sodium, which converts to its active form triptolide (B1683669), has demonstrated significant synergistic potential when combined with various conventional chemotherapeutic agents in preclinical studies. The enhanced efficacy of these combinations stems from complementary and overlapping mechanisms of action that target multiple facets of cancer cell survival, proliferation, and the tumor microenvironment.

Synergy with Gemcitabine (B846) and Nab-paclitaxel in Pancreatic Cancer

Preclinical evaluations in pancreatic ductal adenocarcinoma (PDAC) models have shown that Minnelide synergizes with the standard-of-care combination of gemcitabine and nab-paclitaxel. asco.orgnih.gov This synergy allows for the use of lower doses of the conventional chemotherapy drugs, which could potentially reduce toxicity while achieving equivalent or superior anti-tumor effects. asco.orgnih.govresearchgate.net

The mechanistic underpinnings of this synergy are multifactorial. In vitro studies revealed that combining low doses of triptolide with paclitaxel (B517696) led to a significant decrease in cancer cell viability and a marked increase in apoptosis. nih.govresearchgate.net Furthermore, the combination induced a higher degree of cell cycle arrest in the G2/M or M-phase compared to either drug used alone. nih.govresearchgate.net Beyond direct effects on cancer cells, the combination of Minnelide with gemcitabine and nab-paclitaxel also effectively targets the dense stromal component of pancreatic tumors, a major barrier to drug delivery and efficacy. nih.govascopubs.org By depleting the stromal architecture, Minnelide may enhance the delivery and effectiveness of co-administered agents. ascopubs.org In orthotopic PDAC models, this combination therapy not only decreased tumor size and reduced metastases and malignant ascites but also markedly improved survival. asco.org

| Cancer Model | Combination | Key Mechanistic Findings | Observed Outcome |

|---|---|---|---|

| Pancreatic Cancer Cell Lines (S2-VP10, S2-013, PANC-1) | Triptolide + Paclitaxel | Decreased cell viability, increased apoptosis, induced G2/M phase cell cycle arrest. nih.govresearchgate.net | Enhanced cancer cell killing compared to single agents. nih.gov |

| Orthotopic and Subcutaneous Pancreatic Cancer Mouse Models | Minnelide + Gemcitabine + Nab-paclitaxel/Paclitaxel | Targets both cancer cells and associated tumor stroma. nih.govascopubs.org | Inhibited tumor progression, decreased tumor burden, reduced metastasis and ascites, increased survival. asco.orgnih.govresearchgate.net |

Overcoming Resistance and Enhancing Efficacy with Platinum Agents and Irinotecan

Minnelide has also shown synergistic activity with other standard chemotherapies. In preclinical models of pancreatic cancer that are resistant to oxaliplatin (B1677828), Minnelide demonstrated a synergistic effect. nih.govoup.comnih.gov Pancreatic cancer cells often develop resistance to platinum-based therapies through the overexpression of genes involved in DNA damage repair. nih.gov Minnelide appears to counteract this mechanism, thereby re-sensitizing the resistant cells to oxaliplatin and leading to significant tumor regression in animal models. nih.gov

Similarly, in gastric cancer cell lines and mouse xenograft models, a synergistic effect was observed when Minnelide was combined with irinotecan. nih.govoup.comresearchgate.net This combination proved more effective at reducing tumor burden than Minnelide monotherapy. researchgate.net

Potentiation of Apoptosis through TRAIL Pathway

A distinct mechanism of synergy has been explored in combination with TNF-related apoptosis-inducing ligand (TRAIL). Triptolide, the active metabolite of Minnelide, is an inhibitor of the general transcription factor TFIIH. aacrjournals.org Inhibition of TFIIH leads to the downregulation of key anti-apoptotic proteins, including MCL1, XIAP, and CFLAR. The suppression of these survival proteins sensitizes cancer cells to externally induced apoptosis. aacrjournals.org Consequently, when combined with a TRAIL agonist, which activates the extrinsic apoptosis pathway, Minnelide creates a powerful synergistic effect, amplifying the programmed cell death response in KRAS-mutant pancreatic cancer models. aacrjournals.org This combination effectively reinforces mitochondrial-mediated apoptosis, presenting a novel therapeutic strategy. aacrjournals.org

| Cancer Model | Combination | Key Mechanistic Findings | Observed Outcome |

|---|---|---|---|

| Oxaliplatin-Resistant Pancreatic Cancer Models | Minnelide + Oxaliplatin | Targets DNA damage repair gene overexpression. nih.gov | Overcomes resistance, leads to tumor regression. nih.govoup.comnih.gov |

| Gastric Cancer Xenograft Models | Minnelide + Irinotecan | Not explicitly detailed in sources. | Synergistic reduction in tumor burden. nih.govoup.comresearchgate.net |

| KRAS-Mutant Pancreatic Cancer Models | Triptolide (Minnelide) + TRAIL | Inhibition of TFIIH downregulates anti-apoptotic proteins (MCL1, XIAP, CFLAR), initiating caspase-8 dependent apoptosis. aacrjournals.org | Synergistic amplification of programmed cell death. aacrjournals.org |

Structure Activity Relationship Sar and Computational Medicinal Chemistry of Minnelide Sodium

Delineation of Minnelide Sodium's Pharmacophore

The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For triptolide (B1683669), the active form of Minnelide, extensive SAR studies have identified several critical structural moieties that constitute its pharmacophore. mdpi.comnih.gov The modification or removal of these groups can significantly impact its potent cytotoxic and anti-inflammatory effects. europeanreview.org The key pharmacophoric features are primarily located across its rigid tetracyclic abietane-type diterpenoid structure. rsc.orgmagtech.com.cn

The α,β-unsaturated lactone ring (D-ring) is considered a key pharmacophore for antitumor activity. rsc.org The three epoxide groups and the C-14 hydroxyl group are also crucial for its biological effects. nih.gov Structure-activity relationship studies have shown that different functional groups are responsible for the various biological activities of triptolide. For instance, the 9,11 epoxide was reported to be necessary for its antitumor effect, while the 12,13 epoxide group and the C-14 hydroxyl group are linked to its anti-inflammatory and immunosuppressive functions, respectively. nih.gov

| Pharmacophore Feature | Position | Importance for Biological Activity | Reference(s) |

| Hydroxyl Group | C-14 | Essential active group and a primary site for modification to create prodrugs like Minnelide. Its presence is critical for activity. | mdpi.com, europeanreview.org |

| Epoxide Group | C-12, C-13 | Vital for biological activity, particularly for the covalent interaction with cysteine residues on target proteins like XPB. Ring-opening at C-12 can lead to a loss of immunosuppressive activity but retention of anti-inflammatory effects. | thno.org, nih.gov, researchgate.net |

| Epoxide Group | C-9, C-11 | Considered necessary for antitumor effects. Modification at this site can influence biological activity. | europeanreview.org, nih.gov |

| Epoxide Group | C-7, C-8 | Opening this epoxide ring significantly reduces the biological activity of triptolide. | europeanreview.org |

| Butenolide (Lactone) Ring | D-Ring | Crucial for biological activity. Modifications to this ring typically result in a significant reduction in efficacy. | mdpi.com, europeanreview.org |

| A/B Ring Junction | C-5, C-6 | The trans conformation of the A/B ring is critical for maintaining cytotoxicity. Derivatives with a cis A/B ring system exhibit much weaker activity. Modification at the C-5 position can reduce toxicity without disrupting activity. | europeanreview.org, nih.gov |

Rational Design and Synthesis of this compound Analogues for Enhanced Activity

The clinical development of triptolide has been hampered by its poor water solubility and significant toxicity. nih.govresearchgate.net This has driven the rational design and synthesis of analogues to improve its physicochemical properties and therapeutic window. This compound is a prime example of this strategy, designed specifically as a water-soluble prodrug. nih.govpancreasfoundation.org

The synthesis of Minnelide (14-O-phosphonooxymethyltriptolide disodium (B8443419) salt) involves a multi-step process starting from the parent compound, triptolide. nih.govgoogle.com In a key step, triptolide is reacted with reagents like acetic acid and acetic anhydride (B1165640) in dimethyl sulfoxide (B87167) (DMSO) to form an intermediate. nih.govpancreasfoundation.org This is followed by a reaction with dibenzyl phosphate (B84403) and subsequent debenzylation via hydrogenation to generate the dihydrogen phosphate group. Finally, reaction with sodium carbonate yields the Minnelide disodium salt as a water-soluble white powder. nih.gov This modification at the C-14 hydroxyl group allows for improved formulation and administration, with the active triptolide being released in vivo through the action of phosphatases. pancreasfoundation.org

Beyond Minnelide, medicinal chemists have explored the chemical space around the triptolide scaffold extensively to generate a variety of derivatives. These modifications aim to dissect the SAR and develop compounds with enhanced efficacy, reduced toxicity, or altered activity profiles. europeanreview.orgresearchgate.netprobes-drugs.org

C-14 Modifications: The C-14 β-hydroxyl is a key modification site. europeanreview.org Besides the phosphate prodrug approach used for Minnelide, other derivatives have been created by esterification. For instance, the water-soluble succinate (B1194679) salt analog, PG490-88, was developed to improve the pharmacological profile of triptolide. europeanreview.org

C-5 and C-6 Modifications: Introducing functional groups at these positions has been explored to reduce toxicity. For example, replacing the hydrogen at the C-5 position with a hydroxyl group to create (5R)-5-hydroxytriptolide (LLDT-8) was found to significantly lower toxicity while maintaining immunosuppressive and anticancer activities. mdpi.comeuropeanreview.org